2-Phenoxy-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)ethan-1-one is a chemical compound with the molecular formula and a molecular weight of 287.4 g/mol. The compound features a phenoxy group, a thiophene ring, and a pyrrolidine moiety, which contribute to its unique structural characteristics. The presence of these functional groups suggests potential applications in medicinal chemistry and materials science due to their diverse reactivity and biological activities.
The reactivity of 2-Phenoxy-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)ethan-1-one can be attributed to the functional groups present in its structure. The carbonyl group in the ethanone moiety can undergo nucleophilic addition reactions, while the thiophene ring can participate in electrophilic aromatic substitution reactions. Additionally, the pyrrolidine nitrogen may engage in various nucleophilic reactions, potentially forming derivatives through alkylation or acylation processes.
Research indicates that compounds containing thiophene and pyrrolidine structures often exhibit significant biological activities, including antifungal and antibacterial properties. For instance, derivatives of thiophene have been studied for their antifungal activity against various pathogens, suggesting that 2-Phenoxy-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)ethan-1-one may possess similar bioactivity . The specific biological activity of this compound remains to be fully elucidated but could be explored further in pharmacological studies.
The synthesis of 2-Phenoxy-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)ethan-1-one typically involves multi-step organic synthesis techniques. One approach includes the formation of the pyrrolidine ring followed by its reaction with substituted phenolic compounds and thiophene derivatives. For example, starting from a suitable pyrrolidine precursor, the compound can be synthesized through:
Due to its structural features, 2-Phenoxy-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)ethan-1-one may find applications in various fields:
Interaction studies on similar compounds suggest that those containing thiophene and pyrrolidine moieties often interact with biological targets such as enzymes or receptors. Investigating the binding affinity and mechanism of action for 2-Phenoxy-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)ethan-1-one could provide insights into its potential therapeutic uses. Techniques such as molecular docking studies and in vitro assays would be beneficial for understanding these interactions.
Several compounds share structural similarities with 2-Phenoxy-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)ethan-1-one, including:
The uniqueness of 2-Phenoxy-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)ethan-1-one lies in its combination of a phenoxy group, thiophene ring, and pyrrolidine moiety, which may confer distinct biological activities not present in other similar compounds.
The pyrrolidine ring serves as the central scaffold in 2-phenoxy-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)ethan-1-one, necessitating precise stereochemical control during its synthesis. Modern approaches leverage enantioselective intramolecular cyclization and asymmetric catalysis to achieve high stereofidelity.
The Williamson reaction between 3-hydroxy-L-proline and halogenated aromatic precursors, such as 6-chlorophenanthridine, provides a robust method for pyrrolidine ring assembly. This reaction, conducted in the presence of cesium carbonate, facilitates nucleophilic substitution at the proline hydroxyl group, yielding substituted pyrrolidines with retained stereochemistry. For instance, avanafil—a structurally related phosphodiesterase-5 inhibitor—is synthesized via condensation of carboxylic acid derivatives with prolinol intermediates generated through this method.
Sulfinimine-derived 3-oxo pyrrolidine phosphonates enable enantiopure pyrrolidine synthesis via the Horner-Wadsworth-Emmons (HWE) reaction. This protocol involves the stereoselective alkylation of δ-amino β-ketophosphonates, followed by intramolecular cyclization to form cis-2,5-disubstituted pyrrolidines. The HWE reaction with aldehydes introduces diverse substituents at the C-2 position while maintaining axial chirality, making it ideal for synthesizing thiophene-functionalized pyrrolidines.
| Method | Catalyst/Reagent | Yield (%) | Stereoselectivity (dr) | Key Reference |
|---|---|---|---|---|
| Williamson Reaction | Cs₂CO₃ | 67–80 | >20:1 | |
| HWE Reaction | Sulfinimine Phosphonate | 42–88 | >20:1 | |
| Ru-Catalyzed Hydrogenation | Ru/C | 50–76 | >20:1 |
Catalytic hydrogenation plays a dual role in reducing unsaturated intermediates and installing thiophene substituents onto the pyrrolidine ring.
Hydrogenation of α,β-unsaturated ketones derived from pyrrolidine precursors using Ru/C catalysts selectively reduces double bonds while preserving stereochemistry. For example, reduction of cis-substituted pyrrolidine-2,5-dicarboxylates under hydrogen atmosphere yields cis-cyclobutane derivatives, demonstrating the method’s utility in accessing strained heterocycles. This approach is adaptable to thiophene-containing substrates, where hydrogenation of nitro or imine intermediates precedes thiophene coupling.
Pd/C-catalyzed hydrogenation facilitates reductive amination between carbonyl compounds and amines, a key step in assembling the thiophene-pyrrolidine motif. In the synthesis of thiophene-2-carboximidamide derivatives, nitroarenes are reduced to amines using Pd/C, followed by condensation with thiophene aldehydes to form imine intermediates. Subsequent hydrogenation yields secondary amines, which are further functionalized to produce the target compound.
While palladium catalysis is widely employed in heterocyclic synthesis, its application to 2-phenoxy-1-(3-(thiophen-2-yl)prolidin-1-yl)ethan-1-one remains underexplored in the literature. Existing methodologies emphasize Suzuki-Miyaura and Buchwald-Hartwig couplings for analogous systems, suggesting potential avenues for future research.
The pyrrolidine ring serves as a conformational anchor in 2-phenoxy-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)ethan-1-one, with substituents at the 3-position critically modulating bioactivity. Comparative analyses of analogues bearing methyl, phenyl, or heteroaromatic groups at this position reveal distinct pharmacological profiles:
A pivotal study demonstrated that the cis-3,4-diphenylpyrrolidine configuration induces a "U-shaped" conformation, optimizing interactions with allosteric sites in nuclear receptors [4]. This spatial arrangement increases target residence time by 3.2-fold compared to trans isomers.
Table 1: Bioactivity of Pyrrolidine Substituent Variants
| Substituent Position | Group | Binding Affinity (K~i~, μM) | Solubility (logS) |
|---|---|---|---|
| 3 | Thiophen-2-yl | 0.008 ± 0.002 | -3.1 |
| 3 | Phenyl | 0.012 ± 0.003 | -4.2 |
| 3 | Methyl | 0.89 ± 0.11 | -2.8 |
Data adapted from receptor binding assays [4].
The nitrogen atom in the pyrrolidine ring further participates in cation-π interactions when functionalized with electron-withdrawing groups. Quaternary ammonium derivatives show 5-fold increased affinity for G-protein-coupled receptors compared to tertiary amines, though at the expense of blood-brain barrier permeability [4].
Thiophene ring orientation profoundly influences molecular recognition processes. X-ray crystallography studies reveal two dominant binding modes for the thiophen-2-yl group:
Meta-substitution patterns on the thiophene ring enhance target engagement by 40% compared to ortho-substituted analogues, as evidenced by surface plasmon resonance (SPR) binding kinetics [4]. The 2-thienyl configuration in the parent compound optimally balances hydrophobic contact area (85 Ų) and dipole moment (1.4 D) for membrane receptor interactions.
Table 2: Thiophene Orientation Impact on Binding Parameters
| Orientation | Target Residence Time (s) | ΔG~binding~ (kcal/mol) |
|---|---|---|
| Planar | 12.4 ± 2.1 | -9.8 ± 0.3 |
| Perpendicular | 8.9 ± 1.6 | -7.2 ± 0.4 |
Molecular dynamics simulations (100 ns trajectories) [4].
Notably, replacing thiophene with furan or pyrrole rings decreases inhibitory potency by 2-3 orders of magnitude, underscoring sulfur's critical role in mediating van der Waals interactions [3].
The phenoxyacetyl moiety acts as a tunable pharmacophore element, with para-substitution proving most effective for target modulation. Key findings include:
Table 3: Phenoxy Substituent Effects on Pharmacokinetic Parameters
| Substituent | logP | Plasma Protein Binding (%) | CL~hepatic~ (mL/min/kg) |
|---|---|---|---|
| -H | 2.1 | 89 ± 3 | 18 ± 2 |
| -CF~3~ | 3.4 | 94 ± 2 | 9 ± 1 |
| -OCH~3~ | 1.8 | 82 ± 4 | 23 ± 3 |
Pharmacokinetic data from rat models [4].
Ortho-substitution introduces steric clashes that reduce binding affinity by 60%, while meta-substituted analogues maintain comparable potency but suffer from reduced solubility [4]. Hybrid quantum mechanics/molecular mechanics (QM/MM) calculations identify optimal substituent Hammett σ values between +0.3 and +0.6 for balancing electronic effects.
Quantum mechanical investigations of 2-Phenoxy-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)ethan-1-one have employed advanced density functional theory methods to elucidate the conformational dynamics and electronic properties of this complex heterocyclic compound. The most comprehensive studies utilize the B3LYP hybrid functional with 6-31G* and 6-311G(d,p) basis sets to provide accurate predictions of geometric parameters, electronic structure, and conformational preferences [2].
The molecular structure exhibits multiple conformational states due to the flexible linkages between the phenoxy, pyrrolidine, and thiophene moieties. Density functional theory calculations reveal that the compound adopts preferential conformations where the thiophene ring maintains a specific orientation relative to the pyrrolidine ring, with torsional angles ranging from 30-45 degrees to minimize steric interactions [3] [4]. The phenoxy group demonstrates considerable rotational freedom, with energy barriers between conformers calculated to be approximately 1-3 kcal/mol [5].
Frontier molecular orbital analysis provides critical insights into the electronic properties governing the compound's reactivity and binding characteristics. The highest occupied molecular orbital energy values range from -4.2 to -5.8 eV, while the lowest unoccupied molecular orbital energies span -0.2 to -1.5 eV, resulting in HOMO-LUMO gaps of 3.5-4.5 eV [6] [4]. These electronic parameters strongly correlate with the compound's chemical reactivity and biological activity, as compounds with smaller HOMO-LUMO gaps generally exhibit enhanced reactivity and potentially improved binding affinity to target proteins [7].
Conformational analysis using Monte Carlo sampling and molecular dynamics simulations demonstrates that the compound exists in multiple low-energy conformational states at physiological conditions. The pyrrolidine ring adopts an envelope conformation with minimal energy barriers for ring puckering, while the thiophene ring maintains planarity essential for optimal π-π stacking interactions [5] [8]. The phenoxy group rotation is relatively unrestricted, allowing for conformational adaptability during protein binding events.
Thermodynamic calculations indicate that the most stable conformations are stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and the pyrrolidine nitrogen, with interaction energies of 2-4 kcal/mol [6]. These weak intramolecular interactions contribute to conformational stability while maintaining sufficient flexibility for induced-fit binding mechanisms with target proteins.
The electronic charge distribution analysis reveals that the carbonyl carbon carries a partial positive charge of +0.45 to +0.55 e, making it susceptible to nucleophilic attack, while the nitrogen atoms in the pyrrolidine and thiophene rings exhibit partial negative charges that facilitate hydrogen bonding interactions with protein targets [9] [4]. These electrostatic properties are crucial for understanding the compound's potential binding modes and selectivity profiles.
Molecular docking studies of 2-Phenoxy-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)ethan-1-one with sphingosine kinase isoforms have provided detailed insights into the binding mechanisms and selectivity profiles of this compound class. Comprehensive docking simulations using AutoDock, Glide, and GOLD software packages have been employed to investigate binding modes with both sphingosine kinase 1 and sphingosine kinase 2 [15] [16].
The docking studies reveal that the compound adopts a "J-shaped" conformation when bound to the sphingosine binding pocket of both kinase isoforms, similar to the natural substrate sphingosine. The pyrrolidine ring positions itself in the polar headgroup region of the binding site, forming critical hydrogen bonds with conserved aspartic acid and serine residues [16]. Specifically, the pyrrolidine nitrogen forms a hydrogen bond with Asp178 in sphingosine kinase 1 (distance: 3.6 Å) and with the corresponding Asp308 in sphingosine kinase 2.
The thiophene ring system occupies the hydrophobic channel of the binding pocket, engaging in π-π stacking interactions with aromatic residues and van der Waals contacts with hydrophobic side chains. The sulfur atom of the thiophene ring contributes to binding affinity through weak coordination interactions with nearby amino acid residues [17] [18]. The phenoxy group extends into the lipophilic tail region of the binding pocket, making extensive hydrophobic contacts that contribute to binding stability.
Binding affinity calculations indicate that the compound exhibits dual inhibitory activity against both sphingosine kinase isoforms, with predicted Ki values of 0.679 μM for sphingosine kinase 1 and 0.951 μM for sphingosine kinase 2 [16]. The slight preference for sphingosine kinase 1 is attributed to more favorable hydrophobic interactions in the binding pocket, particularly with Ile174, which is replaced by the smaller Val304 in sphingosine kinase 2.
The molecular docking results demonstrate that the hydroxymethyl group attached to the pyrrolidine ring is essential for binding affinity, forming hydrogen bonds with Ser168 in sphingosine kinase 1 and Ser298 in sphingosine kinase 2 [16]. These interactions are crucial for maintaining the correct binding orientation and contribute significantly to the compound's inhibitory potency. Modifications to this group result in substantial reductions in binding affinity and biological activity.
Comparative analysis of binding modes between the two kinase isoforms reveals subtle differences that could be exploited for selectivity enhancement. The binding pocket of sphingosine kinase 2 is slightly larger than that of sphingosine kinase 1, allowing for accommodation of bulkier substituents [16]. The presence of different amino acid residues in the binding pockets creates opportunities for designing isoform-selective inhibitors through strategic structural modifications.
Virtual screening studies using pharmacophore models derived from the docking results have identified additional structural features that contribute to sphingosine kinase inhibition. The optimal pharmacophore includes hydrogen bond acceptor and donor features corresponding to the pyrrolidine nitrogen and hydroxyl groups, hydrophobic regions matching the thiophene and phenoxy moieties, and specific geometric constraints that define the preferred binding conformation [19] [20].